molecular formula C9H12N4 B061107 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine CAS No. 193690-65-2

1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine

Cat. No. B061107
M. Wt: 176.22 g/mol
InChI Key: QGHXLHJOPLVOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of imidazopyridines, which are known for their diverse biological activities. In

Mechanism Of Action

The mechanism of action of 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is not fully understood, but studies have suggested that it acts through multiple pathways. It has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases and histone deacetylases, which are involved in cancer progression and inflammation. It has also been found to modulate the activity of neurotransmitters, including acetylcholine and dopamine, which are implicated in neurological disorders.

Biochemical And Physiological Effects

1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In animal models of inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the infiltration of immune cells into affected tissues. In neurological disorders, it has been found to improve cognitive function and reduce motor deficits.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine in lab experiments include its high purity, ease of synthesis, and diverse biological activities. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. It has also been suggested as a potential treatment for viral infections, including HIV and hepatitis C. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in these areas.
Conclusion
In conclusion, 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied in various scientific research fields. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine can be achieved by various methods, including cyclization of 2,3-diaminopyridine with 2,3-dibromo-1,4,5,6-tetramethylbenzene, or by reacting 2,3-diaminopyridine with 2,3-dichloro-1,4,5,6-tetramethylbenzene followed by reduction with sodium borohydride. The yield of this synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.

Scientific Research Applications

1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine has shown potential therapeutic applications in various scientific research fields. It has been studied as an anticancer agent, with promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been investigated as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. In addition, it has been explored as a potential treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

CAS RN

193690-65-2

Product Name

1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1,4,7-trimethylimidazo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-5-4-11-6(2)7-8(5)13(3)9(10)12-7/h4H,1-3H3,(H2,10,12)

InChI Key

QGHXLHJOPLVOIG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=C1N(C(=N2)N)C)C

Canonical SMILES

CC1=CN=C(C2=C1N(C(=N2)N)C)C

synonyms

2-AMINO-1,4,7-TRIMETHYLIMIDAZO(4,5-C)PYRIDINE

Origin of Product

United States

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